molecular formula C8H6O5 B3178465 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde CAS No. 58343-12-7

4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde

Cat. No.: B3178465
CAS No.: 58343-12-7
M. Wt: 182.13 g/mol
InChI Key: RUJNFDVEPQRMOS-UHFFFAOYSA-N
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Description

Overview of Polyhydroxybenzaldehydes in Contemporary Chemical Research

Polyhydroxybenzaldehydes are a class of organic compounds distinguished by a benzene (B151609) ring functionalized with two or more hydroxyl (-OH) groups and at least one aldehyde (-CHO) group. This unique combination of functional groups imparts a versatile reactivity profile, establishing them as crucial intermediates and building blocks in modern chemistry. The phenolic hydroxyl groups serve as sites for hydrogen bonding, act as proton donors, and can be deprotonated to form phenoxides, which are excellent nucleophiles or ligands for metal coordination. Concurrently, the aldehyde group is a reactive electrophilic center, participating in a wide array of chemical transformations such as nucleophilic additions, condensations, and oxidations.

In contemporary chemical research, the significance of polyhydroxybenzaldehydes is evident in their application as precursors for synthesizing complex molecules, including natural products, pharmaceuticals, and specialty polymers. Their inherent antioxidant properties, a direct consequence of the electron-rich phenol (B47542) rings, also render them subjects of interest in medicinal chemistry. Furthermore, their rigid structures and defined substitution patterns make them ideal candidates for the construction of highly ordered supramolecular structures and porous materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The ability to tune the electronic and steric properties of the molecule by varying the number and position of the hydroxyl and aldehyde groups allows for the rational design of materials with specific functionalities.

Examples of Polyhydroxybenzaldehydes Key Research Applications
2,4-DihydroxybenzaldehydeSynthesis of fluorescent dyes, pharmaceutical intermediates
3,4-Dihydroxybenzaldehyde (Protocatechuic aldehyde)Natural product synthesis, antioxidant studies, polymer chemistry
2,3,4-TrihydroxybenzaldehydePrecursor for pharmaceuticals, building block in materials science
2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehydeMonomer for Covalent Organic Frameworks (COFs) for catalysis and separation rsc.org

Strategic Importance of 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde in Advanced Organic Synthesis and Materials Science

Within the broader class of polyhydroxybenzaldehydes, this compound holds particular strategic importance due to its distinct molecular architecture. The molecule features a pyrogallol (B1678534) core (1,2,3-trihydroxybenzene) symmetrically substituted with two aldehyde groups at the 1 and 3 positions. This specific arrangement of three contiguous hydroxyl groups and two meta-disposed aldehyde groups provides a unique geometric and electronic platform for constructing complex and highly functionalized molecular systems.

In advanced organic synthesis, this compound is a valuable precursor. The two aldehyde groups can react with various nucleophiles, such as amines, to form Schiff bases, which are pivotal intermediates in the synthesis of macrocycles and coordination complexes. The multiple hydroxyl and aldehyde groups can also act as effective chelating agents, forming stable complexes with a variety of metal ions. taskcm.com Such complexes are investigated for their potential in catalysis, metal extraction, and environmental remediation. taskcm.com

The most prominent role of this compound in recent years has been in materials science, specifically as a monomer for the synthesis of porous crystalline materials like COFs. bldpharm.de Its rigid C2v symmetry and the directional nature of its aldehyde groups allow it to be linked with other complementary monomers (e.g., polyamines) to form extended, porous, and crystalline networks with high precision. These resulting frameworks exhibit high surface areas and tunable pore sizes, making them highly sought-after for applications in gas storage, separation, and heterogeneous catalysis.

Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number58343-12-7 nih.gov
Molecular FormulaC₈H₆O₅ nih.gov
Molecular Weight182.13 g/mol nih.gov
IUPAC NameThis compound nih.gov
Synonyms4,5,6-Trihydroxyisophthalaldehyde, Pyrogallol-4,6-dicarbaldehyde nih.gov
Physical FormSolid sigmaaldrich.com
InChIKeyRUJNFDVEPQRMOS-UHFFFAOYSA-N nih.gov

Scope and Objectives of Academic Inquiry Pertaining to this compound

The academic and scientific interest in this compound is driven by the objective of harnessing its unique chemical structure for technological applications. Research efforts can be broadly categorized into three main areas: synthesis, characterization, and application development.

A primary objective is the optimization of synthetic routes to the compound. The synthesis of polyhydroxybenzaldehydes often involves formylation reactions of the corresponding polyphenol precursors. organic-chemistry.org For this compound, this involves the diformylation of pyrogallol. Academic inquiry focuses on developing high-yield, selective, and environmentally benign synthetic methods, such as exploring different formylating agents and catalytic systems, to make this key building block more accessible for research and potential commercial use.

A second area of focus is the detailed characterization of the molecule's properties and reactivity. This includes advanced spectroscopic analysis, single-crystal X-ray diffraction to understand its solid-state packing and conformation, and computational studies to model its electronic structure and reaction mechanisms. Understanding its coordination chemistry with various metals is another key objective, as the resulting complexes could exhibit novel catalytic or material properties.

The most extensive scope of current academic inquiry lies in the application of this compound as a building block for functional materials. Researchers are systematically using it as a monomer to construct novel COFs and other polymers. The objective is to create materials with tailored properties, such as specific pore environments for selective gas adsorption (e.g., CO₂ capture) or the incorporation of catalytic sites for chemical transformations. The overarching goal is to establish clear structure-property relationships that will guide the design of next-generation materials for addressing challenges in energy, environment, and catalysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6-trihydroxybenzene-1,3-dicarbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6O5/c9-2-4-1-5(3-10)7(12)8(13)6(4)11/h1-3,11-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUJNFDVEPQRMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1C=O)O)O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58343-12-7
Record name 4,5,6-trihydroxybenzene-1,3-dicarbaldehyde
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Synthetic Methodologies for 4,5,6 Trihydroxybenzene 1,3 Dicarbaldehyde

Historical Evolution of Synthetic Routes to 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde

The early synthesis of compounds related to this compound can be traced back to the early 20th century. A notable historical method, while not directly producing the dicarbaldehyde, laid the groundwork for its synthesis through a related dicarboxylic acid. A 1977 patent references the work of K. Feist and W. Awe from 1926, which described the preparation of 4,5,6-trihydroxyisophthalic acid. google.com This multi-step synthesis began with the reaction of a dialkyl glutarate with a dialkyl dialkoxymalonate ester to form a carbocyclic condensation product. google.com This intermediate was then treated with a suitable acid to yield 4,5,6-trihydroxyisophthalic acid. google.com While the primary goal of the patented process was the subsequent decarboxylation of this acid to produce pyrogallol (B1678534), the synthesis of the trihydroxyisophthalic acid represents a significant early foray into the creation of the 1,3-disubstituted pyrogallol scaffold. google.com

Current Synthetic Strategies for this compound

Current approaches to the synthesis of this compound predominantly involve the direct formylation of pyrogallol. Several classical and modern formylation reactions have been employed, each with its own set of advantages and challenges.

Formylation Reactions of Phenolic Precursors for this compound

The direct introduction of one or more formyl groups onto the pyrogallol ring is the most direct route to the target compound. The high electron density of the pyrogallol ring makes it highly susceptible to electrophilic aromatic substitution, which is the fundamental mechanism of most formylation reactions.

The Duff reaction , which utilizes hexamethylenetetramine (HMTA) in an acidic medium, is a well-established method for the ortho-formylation of phenols. core.ac.uk The reaction proceeds through the formation of an iminium ion from HMTA, which acts as the electrophile. nih.gov Subsequent hydrolysis of the resulting benzylamine (B48309) intermediate yields the aldehyde. nih.gov While the Duff reaction is known for its ortho-selectivity, studies on its application to various phenols have shown that yields can be moderate. core.ac.uk A more recent development has been the use of a mechanochemical Duff reaction, which offers a solvent-free and sustainable alternative. nih.gov This method has shown that diformylation of phenols can be achieved by controlling the stoichiometry of HMTA. nih.gov

The Reimer-Tiemann reaction , another classic method, involves the reaction of a phenol (B47542) with chloroform (B151607) in a basic solution. brainly.in The reactive electrophile in this case is dichlorocarbene (B158193), generated in situ. brainly.in This reaction also typically favors ortho-formylation. brainly.in However, the Reimer-Tiemann reaction can be sensitive to the substrate and reaction conditions, and may lead to a mixture of mono- and di-substituted products, as well as other byproducts. nih.gov The basic conditions of the Reimer-Tiemann reaction can also lead to the Cannizzaro reaction, a disproportionation of the aldehyde product, especially with prolonged reaction times. nih.gov

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate activated aromatic rings. brainly.in This method is generally effective for electron-rich aromatics. brainly.in However, like other formylation methods, achieving selective diformylation at the desired positions on the pyrogallol ring requires careful control of the reaction conditions. nih.gov

The Gattermann reaction utilizes a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst. brainly.in While effective, the high toxicity of HCN has led to modifications, such as the use of zinc cyanide or other less hazardous cyanide sources.

Alternative and Emerging Synthetic Pathways to this compound

Beyond direct formylation, alternative strategies are being explored. One such approach involves the synthesis of a dioxime derivative of the target compound. A study has reported the synthesis of 4,6-dihydroxybenzene-1,3-dicarbaldehyde dioxime, which could potentially be hydrolyzed to the desired dicarbaldehyde. researchgate.net

Another emerging area is the use of biocatalysis. For instance, pyrogallol-phloroglucinol transhydroxylase, an enzyme from Pelobacter acidigallici, is involved in the anaerobic degradation of aromatic compounds and catalyzes hydroxylation reactions of pyrogallol derivatives. nih.gov While not directly a synthesis of the dicarbaldehyde, this highlights the potential for enzymatic routes in the functionalization of the pyrogallol core.

Optimization of Reaction Parameters and Yield for this compound Synthesis

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often manipulated include the choice of formylating agent, the stoichiometry of the reactants, the nature of the catalyst and solvent, the reaction temperature, and the reaction time.

For instance, in the Duff reaction, the ratio of pyrogallol to HMTA is a critical factor in determining the extent of formylation. A higher stoichiometric equivalent of HMTA would favor the formation of the dicarbaldehyde over the mono-aldehyde. The acidity of the medium also plays a significant role. In the mechanochemical Duff reaction, the use of a solid support like silica (B1680970) and a mineral acid such as sulfuric acid has been shown to be effective. nih.gov

In the Reimer-Tiemann reaction, the choice of base and the use of phase-transfer catalysts can influence the reaction rate and selectivity. The temperature must be carefully controlled to prevent the decomposition of the dichlorocarbene intermediate and to minimize side reactions.

The table below summarizes some of the reaction conditions that can be optimized for different formylation methods.

Reaction ParameterDuff ReactionReimer-Tiemann ReactionVilsmeier-Haack ReactionGattermann Reaction
Formylating Agent Hexamethylenetetramine (HMTA)ChloroformDMF/POCl3HCN/HCl (or Zn(CN)2)
Catalyst/Medium Acidic (e.g., glycerol, TFA, H2SO4)Basic (e.g., NaOH, KOH)-Lewis Acid (e.g., AlCl3)
Temperature Elevated temperaturesTypically room temperature to gentle refluxVaries, often requires heatingTypically low to room temperature
Key Optimization Factors Stoichiometry of HMTA, acidityBase concentration, phase-transfer catalystStoichiometry of reagents, reaction timeChoice of cyanide source, catalyst activity

Comparative Analysis of Synthetic Efficiency and Scalability of this compound Production

The efficiency and scalability of the various synthetic routes to this compound differ significantly. The choice of method often depends on factors such as the desired scale of production, cost of reagents, safety considerations, and the required purity of the final product.

The Duff reaction , particularly in its mechanochemical variant, presents a promising option for scalable and environmentally friendly synthesis. nih.gov The avoidance of bulk solvents and the use of readily available and relatively inexpensive reagents are significant advantages. nih.gov However, yields can be variable and optimization is often required for specific substrates.

The Reimer-Tiemann reaction , while a classic method, often suffers from lower yields and the formation of byproducts, which can complicate purification on a large scale. nih.gov The use of chloroform, a regulated substance, and the strongly basic conditions also present safety and waste disposal challenges in an industrial setting.

The Vilsmeier-Haack reaction is a versatile and widely used formylation method. Its scalability is generally good, but the use of phosphorus oxychloride requires careful handling due to its corrosive and reactive nature. The regioselectivity can also be an issue with highly activated substrates like pyrogallol.

The Gattermann reaction , especially with the use of HCN, is generally not favored for large-scale production due to the extreme toxicity of the reagent. The modified procedures using less hazardous cyanide sources are safer but may have different efficiency profiles.

The multi-step synthesis via 4,5,6-trihydroxyisophthalic acid is a historically significant route but is less efficient for the direct production of the dicarbaldehyde due to the number of steps involved. google.com However, it may offer better control over the regiochemistry of the final product.

The following table provides a qualitative comparison of the different synthetic methodologies.

Synthetic MethodEfficiency/YieldScalabilitySafety/Environmental Concerns
Duff Reaction Moderate to GoodGood, especially mechanochemical variantRelatively safe, mechanochemical version is greener
Reimer-Tiemann Reaction Low to ModerateModerateUse of chloroform, strong bases, potential for byproducts
Vilsmeier-Haack Reaction GoodGoodCorrosive and reactive reagents (POCl3)
Gattermann Reaction ModeratePoor (with HCN), Moderate (modified)Highly toxic reagent (HCN)
Via Isophthalic Acid Low (overall)ModerateMulti-step process, potential for waste generation

Reactivity and Mechanistic Aspects of 4,5,6 Trihydroxybenzene 1,3 Dicarbaldehyde

Elucidation of Reaction Mechanisms for Aldehyde Functional Groups in 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde

The two aldehyde groups are primary sites for nucleophilic attack. The general mechanism for reactions at the carbonyl carbon involves the addition of a nucleophile to the electrophilic carbon, leading to a tetrahedral intermediate. This intermediate can then be protonated or undergo further reactions.

One of the most characteristic reactions of the aldehyde groups in this compound is their condensation with primary amines to form Schiff bases (imines). This reaction is fundamental in the synthesis of various organic ligands and coordination complexes. The mechanism typically proceeds in two main steps:

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate, which quickly undergoes a proton transfer to form a neutral carbinolamine.

Dehydration: The carbinolamine is then protonated at the oxygen atom, making it a good leaving group (water). Subsequent elimination of water and the formation of a carbon-nitrogen double bond yields the stable imine product.

Studies on related polyhydroxybenzaldehydes confirm that this pathway is a common and efficient way to form new C-N bonds.

Investigation of Reaction Mechanisms for Hydroxyl Functional Groups in this compound

The three phenolic hydroxyl groups on the benzene (B151609) ring are acidic and can undergo reactions typical of phenols, such as esterification and etherification.

Esterification: The hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. The reaction with a carboxylic acid is typically acid-catalyzed (Fischer esterification). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The phenolic hydroxyl group then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule lead to the formation of the ester. The kinetics of esterification of phenolic compounds can be influenced by steric hindrance and the electronic nature of the substituents on both the phenol (B47542) and the carboxylic acid.

Etherification: The Williamson ether synthesis is a common method for forming ethers from phenols. This reaction involves the deprotonation of the phenolic hydroxyl group with a strong base to form a more nucleophilic phenoxide ion. This phenoxide ion then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide to form the corresponding ether. The reactivity of the three hydroxyl groups in this compound towards etherification would likely be influenced by their positions relative to the aldehyde groups and each other, which can affect their acidity and steric accessibility.

Intermolecular Reaction Pathways of this compound

The bifunctional nature of this molecule, possessing both nucleophilic (hydroxyl) and electrophilic (aldehyde) centers, allows it to participate in a variety of intermolecular reactions, leading to the formation of larger molecular architectures.

As a dialdehyde (B1249045), this compound is an excellent building block for condensation polymerization and the synthesis of macrocycles. The reaction with diamines is a prominent example, leading to the formation of poly(Schiff base)s or macrocyclic imines. For instance, the reaction of a related compound, 2-hydroxy-5-(1-adamantyl)benzene-1,3-dicarbaldehyde, with various diamines has been shown to yield both [1+1] and [2+2] macrocyclic products depending on the reaction conditions and the nature of the diamine. researchgate.net This suggests that this compound could similarly be employed to construct complex supramolecular structures.

The synthesis of a derivative, 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde, has been achieved through a Vilsmeier reaction, indicating the reactivity of the aromatic ring towards electrophilic substitution, which can then be followed by condensation reactions. researchgate.net

Oxidation: The aldehyde functional groups are susceptible to oxidation to form the corresponding carboxylic acids. This transformation can be achieved using a variety of oxidizing agents. The presence of the electron-donating hydroxyl groups on the aromatic ring can influence the ease of this oxidation. The resulting dicarboxylic acid would be 4,5,6-trihydroxybenzene-1,3-dicarboxylic acid.

Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). This would result in the formation of 1,3-bis(hydroxymethyl)-4,5,6-trihydroxybenzene. The hydroxyl groups themselves are generally stable to these reducing agents.

Intramolecular Transformations and Rearrangements of this compound

The close proximity of the aldehyde and hydroxyl groups can facilitate intramolecular reactions.

Intramolecular Hemiacetal Formation: A hydroxyl group can undergo a nucleophilic attack on one of the aldehyde groups to form a cyclic hemiacetal. Given the positions of the functional groups, the formation of five or six-membered rings would be sterically favorable. For example, the hydroxyl group at the 4- or 6-position could attack the aldehyde at the 3- or 1-position, respectively. The formation of such hemiacetals is often a reversible equilibrium. masterorganicchemistry.com

Intramolecular Hydrogen Bonding: The presence of ortho-hydroxyl groups to the aldehyde functionalities allows for the formation of strong intramolecular hydrogen bonds. This can influence the conformation of the molecule and the reactivity of the involved functional groups. The hydrogen bond can increase the electrophilicity of the carbonyl carbon by withdrawing electron density, while also potentially hindering the approach of bulky nucleophiles.

Derivatization and Chemical Functionalization of 4,5,6 Trihydroxybenzene 1,3 Dicarbaldehyde

Synthetic Approaches to Novel 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde Derivatives

The inherent reactivity of this compound allows for its use as a foundational building block in the synthesis of more complex molecules. A primary synthetic route involves the condensation of its aldehyde groups with various amines. This has been effectively demonstrated in the formation of Schiff bases and the construction of highly ordered porous crystalline materials known as Covalent Organic Frameworks (COFs).

The synthesis of COFs from this compound (also known as 2,3,4-trihydroxyisophthalaldehyde) and its derivatives showcases a significant advancement in the creation of functional materials. These reactions typically involve the condensation of the dialdehyde (B1249045) with multitopic amines, such as 1,3,5-tris(4-aminophenyl)benzene, to form robust, porous, and crystalline two-dimensional or three-dimensional structures. nih.govsysrevpharm.orgnih.gov The precise control over the monomer building blocks allows for the design of COFs with tailored pore sizes and functionalities.

Beyond COFs, the derivatization of this compound can lead to the formation of various macrocyclic structures and metal complexes, although specific examples in the literature are less common. The principles of Schiff base formation can be extended to reactions with diamines, which can lead to the synthesis of macrocycles or coordination polymers upon the introduction of metal ions. nih.govnih.gov

Targeted Modification of Aldehyde Moieties in this compound

The two aldehyde groups of this compound are primary sites for chemical modification. The most extensively studied reactions are condensations with primary amines to form imine (Schiff base) linkages. This reaction is fundamental to the synthesis of a variety of derivatives, including the aforementioned COFs and discrete molecular structures. nih.govsysrevpharm.orgnih.gov For instance, the reaction with anilines or other primary amines can yield bis-Schiff base ligands capable of coordinating with metal ions.

Other potential transformations of the aldehyde groups include:

Oxidation: The aldehyde functionalities can be oxidized to carboxylic acids using appropriate oxidizing agents. Common methods for the oxidation of aromatic aldehydes to carboxylic acids include the use of potassium permanganate (B83412) (KMnO4) or chromic acid. youtube.com A milder and more selective method involves the use of hydrogen peroxide in a basic aqueous solution. researchgate.netmdpi.comorganic-chemistry.org This would yield 4,5,6-trihydroxybenzene-1,3-dicarboxylic acid, a potentially valuable ligand for coordination chemistry.

Reduction: The aldehyde groups can be reduced to primary alcohols, which would result in the formation of 1,3-bis(hydroxymethyl)-4,5,6-trihydroxybenzene. This transformation can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). youtube.com

Cannizzaro Reaction: In the absence of α-hydrogens, aromatic aldehydes can undergo a disproportionation reaction in the presence of a strong base, such as 50% sodium hydroxide, to yield a mixture of the corresponding alcohol and carboxylic acid. vedantu.com For this compound, an intramolecular Cannizzaro reaction could potentially occur, leading to a product with one alcohol and one carboxylate group, or intermolecularly to produce the diol and the dicarboxylic acid. vedantu.com

Knoevenagel Condensation: The aldehyde groups can react with compounds containing active methylene (B1212753) groups (e.g., malononitrile, ethyl cyanoacetate) in the presence of a basic catalyst to form new carbon-carbon bonds. This reaction provides a route to extend the conjugation of the aromatic system and synthesize derivatives with potentially interesting photophysical properties.

The table below summarizes some of the key reactions targeting the aldehyde moieties.

Reaction TypeReagents and ConditionsProduct Type
Schiff Base CondensationPrimary Amines (e.g., anilines, diamines), often with acid or base catalysisImines (Schiff bases), COFs
OxidationKMnO4, H2CrO4, or H2O2/baseDicarboxylic Acid
ReductionNaBH4, LiAlH4Diol
Cannizzaro ReactionConcentrated NaOH or KOHMixture of Diol and Dicarboxylic Acid
Knoevenagel CondensationActive methylene compounds, basic catalystα,β-Unsaturated compounds

Selective Functionalization of Hydroxyl Groups within this compound

The selective functionalization of the three adjacent hydroxyl groups in this compound presents a significant synthetic challenge due to their similar chemical nature. However, subtle differences in their acidity and steric environment can be exploited to achieve regioselectivity. The hydroxyl group at the 5-position is flanked by two other hydroxyl groups, while the hydroxyl groups at the 4- and 6-positions are adjacent to an aldehyde group, which can influence their reactivity through electronic effects and potential intramolecular hydrogen bonding.

General strategies for the selective functionalization of polyhydroxy aromatic compounds include:

Selective Protection: Utilizing protecting groups is a common strategy to temporarily block one or more hydroxyl groups while another is being functionalized. mdpi.comlabsolu.canih.gov For catechols and pyrogallols, the relative acidity of the phenolic protons can dictate the site of deprotonation and subsequent alkylation or acylation. For instance, in related dihydroxybenzaldehydes, the hydroxyl group para to the electron-withdrawing aldehyde is more acidic and thus more readily deprotonated and alkylated. nih.gov In the case of this compound, the 5-hydroxyl group might be expected to be the most acidic.

Etherification (O-alkylation/O-arylation): The hydroxyl groups can be converted to ethers through reactions with alkyl halides, sulfates, or other electrophiles in the presence of a base. Achieving selectivity in the O-methylation of hydroxybenzenes has been explored using reagents like dimethyl carbonate with an ionic liquid catalyst, where reaction conditions can be tuned to favor the formation of different mono- and poly-ethers. rsc.org For the selective methylation of one hydroxyl group over others, a protection-deprotection strategy is often employed. researchgate.netresearchgate.net For example, two adjacent hydroxyl groups could be protected as an acetonide, allowing the remaining hydroxyl group to be functionalized.

Esterification (O-acylation): The hydroxyl groups can be esterified by reacting with acyl chlorides or anhydrides in the presence of a base. Similar to etherification, achieving regioselectivity can be challenging.

While specific literature detailing the selective functionalization of the hydroxyl groups of this compound is scarce, the principles established for simpler polyphenols provide a roadmap for future research in this area.

Development of Multifunctional Derivatives Based on this compound

The derivatization of this compound has led to the development of materials with a range of functionalities. A prime example is the synthesis of Covalent Organic Frameworks (COFs). These materials possess high surface areas, tunable porosity, and crystalline structures, making them suitable for a variety of applications. rsc.orgrsc.orgresearchgate.netresearchgate.net

Catalytic Applications: COFs derived from this compound and its analogues can serve as platforms for heterogeneous catalysis. sysrevpharm.org The porous nature of COFs allows for the diffusion of substrates and products, while the framework itself can be designed to incorporate catalytically active sites. sysrevpharm.orgresearchgate.net For instance, metal ions can be coordinated to the Schiff base ligands within the COF structure, creating single-site metal catalysts. sysrevpharm.org Furthermore, the inherent functionalities of the building blocks can impart catalytic activity, for example, in photocatalytic applications like CO2 reduction. rsc.org

Fluorescent Sensors: Schiff base derivatives of phenolic aldehydes are well-known for their application as fluorescent chemosensors. The imine-phenol moiety can act as a binding site for metal ions, and this interaction can lead to a change in the fluorescence properties of the molecule, enabling the detection of specific ions. nih.gov For example, a Schiff base derived from salicylaldehyde (B1680747) has been shown to be a "turn-on" fluorescent sensor for Al(III) ions. nih.gov By analogy, derivatives of this compound could be designed as highly sensitive and selective fluorescent sensors for various analytes.

Computational Prediction of Derivatization Pathways and Product Selectivity for this compound

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the reactivity and selectivity of chemical reactions. researchgate.net For a molecule with multiple reactive sites like this compound, computational methods can provide valuable insights into derivatization pathways.

Predicting Regioselectivity: DFT calculations can be used to determine the relative acidities (pKa values) of the three hydroxyl groups. The hydroxyl group with the lowest pKa would be the most likely to be deprotonated under basic conditions, thus predicting the site of selective alkylation or acylation. Similarly, the bond dissociation energies (BDEs) of the O-H bonds can be calculated to predict the susceptibility of each hydroxyl group to radical abstraction, which is relevant in certain oxidation reactions. nih.govresearchgate.netresearchgate.net Various DFT functionals have been benchmarked for their accuracy in calculating BDEs of aromatic X-H bonds. nih.govnih.gov

Modeling Reaction Mechanisms: Computational studies can elucidate the transition states and reaction energy profiles for different derivatization pathways. For example, in the synthesis of a Schiff base from 2,3,4-trihydroxybenzaldehyde, DFT was used to optimize the geometric structure of the product and calculate its frontier molecular orbital energies (HOMO and LUMO). researchgate.netresearchgate.net Such calculations can help in understanding the electronic properties of the derivatives and predicting their behavior in applications like fluorescent sensing.

While specific computational studies on the derivatization of this compound are not widely reported, the established methodologies can be readily applied to predict its reactivity and guide the synthesis of novel derivatives with desired properties.

Compound Names Table

Abbreviation/Trivial NameSystematic Name
-This compound
2,3,4-TrihydroxyisophthalaldehydeThis compound
-1,3,5-Tris(4-aminophenyl)benzene
-4,5,6-Trihydroxybenzene-1,3-dicarboxylic acid
-1,3-Bis(hydroxymethyl)-4,5,6-trihydroxybenzene
-Malononitrile
-Ethyl cyanoacetate
-Potassium permanganate
-Chromic acid
-Sodium borohydride
-Lithium aluminum hydride
-Sodium hydroxide
-Dimethyl carbonate

Advanced Spectroscopic and Structural Characterization of 4,5,6 Trihydroxybenzene 1,3 Dicarbaldehyde and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous determination of the molecular structure of this compound. Both ¹H and ¹³C NMR would provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

In a hypothetical ¹H NMR spectrum, one would expect to see distinct signals for the aldehydic protons, the aromatic proton, and the hydroxyl protons. The chemical shift (δ) of the aldehydic protons would likely appear significantly downfield (typically δ 9-10 ppm) due to the strong deshielding effect of the carbonyl group. The single aromatic proton (at C2) would present as a singlet, with its chemical shift influenced by the surrounding hydroxyl and aldehyde groups. The hydroxyl protons would likely appear as broad singlets, and their chemical shifts could vary depending on the solvent, concentration, and temperature. Deuterium exchange experiments (using D₂O) would confirm the assignment of these hydroxyl protons.

A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The carbonyl carbons of the aldehyde groups would have the largest chemical shifts (typically δ 190-200 ppm). The aromatic carbons would appear in the aromatic region of the spectrum (δ 100-160 ppm), with the oxygen-substituted carbons resonating at lower field compared to the others.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: This table is predictive and based on general principles of NMR spectroscopy, as specific experimental data is not readily available in published literature.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-CHO 9.5 - 10.5 190 - 200
C2-H 7.0 - 8.0 110 - 125
C3-CHO 9.5 - 10.5 190 - 200
C4-OH Variable 150 - 165
C5-OH Variable 150 - 165

Mass Spectrometry (MS) for Elucidating Molecular Structures and Fragmentation Patterns of this compound Species (LC-MS, UPLC)

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS or UPLC-MS), is invaluable for confirming the molecular weight and investigating the fragmentation patterns of this compound. The molecular weight of this compound is 182.13 g/mol . nih.govsigmaaldrich.com

In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be expected at m/z 182 or 183, respectively. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, might also be observed. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition of C₈H₆O₅. nih.gov

Tandem mass spectrometry (MS/MS) experiments would be employed to induce fragmentation of the molecular ion, providing insights into the compound's structure. Common fragmentation pathways for this molecule would likely involve the loss of one or both aldehyde groups (as CO, 28 Da) and potentially water molecules (18 Da) from the hydroxyl groups.

Table 2: Predicted Mass Spectrometry Adducts for this compound (Note: This table is based on predicted data from chemical databases.) uni.lu

Adduct m/z (Predicted)
[M+H]⁺ 183.02881
[M+Na]⁺ 205.01075
[M-H]⁻ 181.01425
[M+NH₄]⁺ 200.05535

High-Performance Chromatographic Techniques for Purity Assessment and Separation of this compound Analogs (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are standard methods for assessing the purity of this compound and for separating it from any impurities or related analogs. These techniques are crucial for quality control in synthesis and for isolating specific compounds from a mixture.

A typical HPLC method would utilize a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous solvent (often with a small amount of acid like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. The separation would be achieved by a gradient elution, where the proportion of the organic solvent is increased over time. Detection is commonly performed using a UV-Vis detector, as the aromatic ring and carbonyl groups of the analyte will absorb UV light. The purity of the compound would be determined by the area percentage of its peak in the chromatogram. While specific retention times are dependent on the exact method parameters (column, mobile phase, flow rate, etc.), a well-developed method would show a sharp, symmetrical peak for the target compound.

Vibrational Spectroscopy (Infrared and Raman) for Characterization of this compound Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule. For this compound, these methods would be used to confirm the presence of the hydroxyl (O-H) and aldehyde (C=O, C-H) groups.

In the IR spectrum, a broad absorption band would be expected in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the phenolic hydroxyl groups. The C=O stretching vibration of the aldehyde groups would give rise to a strong, sharp peak typically in the range of 1680-1700 cm⁻¹. The aldehydic C-H bond would show characteristic stretching vibrations around 2720 and 2820 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region.

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. The C=O stretch would also be visible, though typically weaker than in the IR spectrum.

Table 3: Expected Vibrational Spectroscopy Bands for this compound (Note: This table is predictive and based on typical functional group frequencies.)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretching 3200 - 3600 (broad)
Aldehydic C=O Stretching 1680 - 1700 (strong, sharp)
Aldehydic C-H Stretching ~2720 and ~2820
Aromatic C=C Stretching 1450 - 1600

X-ray Crystallography for Precise Structural Determination of this compound and its Crystalline Assemblies

Furthermore, X-ray crystallography would reveal how the molecules pack in the solid state, including details of intermolecular interactions such as hydrogen bonding. The three hydroxyl groups and two aldehyde groups are all capable of participating in hydrogen bonds, which would likely lead to a complex and well-ordered crystalline assembly. This information is crucial for understanding the physical properties of the solid material. The analysis would yield the crystal system, space group, and unit cell dimensions.

Coordination Chemistry and Metal Organic Frameworks Mofs Involving 4,5,6 Trihydroxybenzene 1,3 Dicarbaldehyde

Ligand Properties and Coordination Modes of 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde with Various Metal Ions

This compound, a derivative of pyrogallol (B1678534), is a multifunctional organic ligand possessing a unique arrangement of donor atoms that makes it an excellent candidate for coordination chemistry. Its ligand properties are dominated by the presence of three adjacent hydroxyl (-OH) groups and two aldehyde (-CHO) groups attached to a benzene (B151609) ring. This configuration allows for multiple coordination modes with a wide array of metal ions.

The three proximate hydroxyl groups can act as a powerful tridentate chelating agent, particularly for hard metal ions that favor coordination with oxygen donors. More commonly, adjacent hydroxyl groups can form a bidentate chelate pocket, similar to catechol, which establishes a stable five-membered ring with a coordinated metal ion. This binding mode is particularly effective for stabilizing high-oxidation-state metals.

The two aldehyde groups, positioned at the 1 and 3 positions, primarily function as coordinating sites through their carbonyl oxygen atoms. The angular disposition of these groups makes the molecule a ditopic, bent linker, which is crucial for forming three-dimensional network structures. Depending on the metal ion and reaction conditions, the molecule can coordinate in several ways:

Chelation and Bridging: Metal ions can be chelated by the hydroxyl groups while the aldehyde groups from the same or adjacent ligands bridge to other metal centers, leading to the formation of extended coordination polymers.

Deprotonation: The phenolic hydroxyl groups are acidic and can be easily deprotonated to form phenolate (B1203915) ions. These negatively charged oxygen atoms are strong donors and form robust coordination bonds with metal cations. The degree of deprotonation can be controlled by adjusting the pH of the reaction medium, thereby tuning the charge and coordination behavior of the ligand.

Versatility with Metal Ions: The ligand's combination of hard (phenolate) and borderline (carbonyl) donor sites allows it to coordinate with a variety of metal ions. It is expected to form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺, Co²⁺, Fe³⁺), lanthanides (e.g., Tb³⁺, Eu³⁺), and main group metals (e.g., Al³⁺, Zr⁴⁺). For instance, the pyrogallol moiety is known to form stable frameworks with iron, sometimes resulting in mixed-valence Fe²⁺/Fe³⁺ sites. nih.gov

Rational Design and Synthetic Routes to this compound-based MOFs

The construction of MOFs from this compound relies on the principles of reticular chemistry, where the geometry of the molecular building blocks dictates the topology of the final crystalline product. rsc.org The rational design of these MOFs involves the careful selection of metal nodes and reaction conditions to control the assembly process.

Rational Design Strategies:

Linker-Based Control: The C₂ᵥ symmetry and bent nature of the dicarbaldehyde linker are key design elements. This geometry can be used to target specific network topologies that differ from those accessible with linear or trigonal linkers. The length and rigidity of the linker are fixed, but its functional groups (-OH) offer opportunities for tuning the properties of the resulting MOF pores. rsc.org

Metal Node Selection: The choice of the metal secondary building unit (SBU) is critical. For example, combining this linker with paddlewheel [M₂(COO)₄] units (where aldehydes might coordinate at the axial positions) or with high-connectivity clusters like the 12-connected [Zr₆O₄(OH)₄] node could lead to frameworks with distinct topologies and stabilities. nih.gov

Post-Synthetic Modification (PSM): The aldehyde and hydroxyl groups on the linker are amenable to chemical transformation after the MOF has been synthesized. bohrium.com The aldehyde groups can be converted to imines, alcohols, or carboxylic acids, while the hydroxyl groups can be etherified or esterified. This allows for the precise tuning of the framework's chemical environment and functionality without altering its underlying topology.

Synthetic Routes:

The most common method for synthesizing MOFs is the solvothermal or hydrothermal technique. researchgate.net This involves heating a mixture of the metal salt and the organic linker in a high-boiling-point solvent or water in a sealed vessel.

Solvothermal Synthesis: A typical synthesis would involve dissolving a metal salt (e.g., zinc nitrate, cobalt chloride) and this compound in a solvent such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF). The mixture is heated to temperatures between 80 and 180 °C for 12 to 72 hours. During this process, crystals of the MOF self-assemble and can be isolated by filtration.

Modulated Synthesis: To improve crystallinity and control particle size, "modulators" such as monocarboxylic acids (e.g., acetic acid, formic acid) can be added to the reaction mixture. These modulators compete with the linker for coordination to the metal centers, slowing down the crystallization process and leading to more ordered materials. researchgate.net

Structural Diversity, Topological Features, and Porosity of this compound-MOFs

The structural landscape of MOFs derived from this compound is expected to be rich and varied, dictated by the interplay between the linker's geometry and the coordination preferences of the metal SBU.

Structural Diversity and Topology:

The bent nature of the linker can give rise to complex and often interpenetrated network topologies. Unlike linear linkers that typically form predictable nets like pcu , the angular geometry of this dicarbaldehyde linker could favor topologies such as nbo or novel, more intricate nets. The final topology is a direct consequence of the coordination number and geometry of the metal SBU. For example, combining this V-shaped linker with a 4-connected square planar SBU could lead to a 3D framework with a distinct pore system.

Porosity:

Structural FeatureInfluencing FactorPotential Impact on MOF Properties
Network TopologyBent linker geometry (C₂ᵥ symmetry), Metal SBU connectivityDetermines pore shape, size, and dimensionality (1D, 2D, or 3D). Can lead to novel or complex nets.
Pore SizeLinker length, Degree of interpenetrationAffects which molecules can enter the framework, crucial for separation and catalysis. Expected to be in the microporous range (< 2 nm).
Pore Surface ChemistryExposed hydroxyl and aldehyde groupsCreates a hydrophilic and polar internal surface, enhancing affinity for polar guest molecules and providing active sites for catalysis.
Framework StabilityMetal-oxygen bond strength, Intra-framework hydrogen bondingHigh for metals like Zr(IV) or Cr(III). Hydroxyl groups can enhance stability through hydrogen bonding.

Host-Guest Interactions and Inclusion Phenomena within this compound-MOF Systems

The interior pores of MOFs built with this compound are anticipated to be highly functionalized, creating a unique environment for host-guest interactions. The exposed hydroxyl and aldehyde groups lining the pore walls can engage in specific and directional interactions with guest molecules.

The phenolic hydroxyl groups are strong hydrogen-bond donors and can form robust interactions with guest molecules containing electronegative atoms, such as water, alcohols, amines, and carbon dioxide. The aldehyde groups, with their carbonyl oxygen, act as hydrogen-bond acceptors. This combination of donor and acceptor sites can lead to cooperative binding, enhancing the selectivity for certain guests.

Furthermore, the aromatic nature of the benzene ring can facilitate π-π stacking interactions with other aromatic guest molecules. The confinement of guests within the well-defined pores of the MOF can also lead to shape- and size-selective inclusion, where only molecules that fit precisely within the cavities are adsorbed. These specific host-guest interactions are fundamental to the functional applications of these materials, particularly in molecular recognition, sensing, and separation.

Functional Applications of this compound-MOFs

The unique structural and chemical features of MOFs derived from this linker suggest strong potential in specialized applications, including gas storage and catalysis.

Gas Adsorption, Storage, and Separation Capabilities of this compound-MOFs

The functionalized pore surfaces of these MOFs make them promising candidates for selective gas adsorption and separation. rsc.org The presence of polar hydroxyl groups is known to significantly enhance the adsorption affinity for polar or quadrupolar gas molecules like CO₂, SO₂, and NH₃ over nonpolar gases like N₂, CH₄, and H₂. researchgate.net

CO₂ Capture: The hydroxyl groups can act as hydrogen-bond donors, interacting favorably with the oxygen atoms of CO₂, leading to high CO₂ uptake and high selectivity for CO₂/N₂ and CO₂/CH₄ separations. This is critical for applications like post-combustion carbon capture and natural gas sweetening. researchgate.net

Acetylene (B1199291) Separation: The electron-rich aromatic rings and polar functional groups may also provide favorable binding sites for acetylene (C₂H₂), enabling its separation from ethylene (B1197577) (C₂H₄) or methane (B114726) (CH₄). nih.gov

Moisture Stability and Sensing: While the hydrophilic nature can be beneficial for capturing polar molecules, it can also lead to instability in the presence of water. However, with stable backbones (e.g., using Zr or Cr), the interaction with water could be harnessed for applications in dehumidification or as humidity sensors.

Gas Separation ApplicationTarget GasSeparated FromUnderlying Mechanism
Carbon CaptureCO₂N₂Strong hydrogen bonding between linker -OH groups and CO₂.
Natural Gas UpgradingCO₂CH₄Preferential adsorption of polar CO₂ over nonpolar CH₄.
Acetylene PurificationC₂H₂CH₄, CO₂Favorable π-π interactions and hydrogen bonding with the acidic protons of C₂H₂. nih.gov
Flue Gas DesulfurizationSO₂N₂, CO₂Strong dipole-dipole and hydrogen bonding interactions with the highly polar SO₂ molecule.

Catalytic Efficacy of this compound-MOFs in Organic Transformations

Metal-Organic Frameworks are increasingly recognized as highly versatile heterogeneous catalysts. MOFs based on this compound could exhibit catalytic activity arising from multiple sites within the framework.

Lewis Acid Catalysis: The metal nodes in the framework can serve as uniform, single-site Lewis acid catalysts. If coordinatively unsaturated sites are present or can be generated by removing solvent molecules, these "open metal sites" can catalyze a variety of organic transformations, such as cyanosilylation of aldehydes, Friedel-Crafts reactions, and cycloaddition reactions. elsevierpure.comresearchgate.net

Brønsted Acid Catalysis: The phenolic hydroxyl groups on the linker have inherent Brønsted acidity. This acidity could be harnessed to catalyze reactions like esterification, acetalization, and hydrolysis. The confined environment of the MOF pores could also impart size and shape selectivity to these catalytic processes.

Cooperative Catalysis: The close proximity of Lewis acidic metal sites and Brønsted acidic hydroxyl groups could enable cooperative catalysis, where both sites participate in activating substrates and stabilizing transition states, potentially leading to enhanced reaction rates and selectivities that are not achievable with either site alone.

Exploration of this compound-MOFs in Sensor Technologies

The strategic design of Metal-Organic Frameworks (MOFs) for sensor technologies hinges on the judicious selection of organic linkers and metal nodes. The organic linker, in particular, plays a pivotal role in defining the framework's porosity, stability, and functional sites, which are critical for analyte interaction and signal transduction. This compound, a derivative of pyrogallol, presents a compelling scaffold for the construction of functional MOFs. Its structure features multiple hydroxyl (-OH) and aldehyde (-CHO) groups that can act as coordination sites for metal ions, leading to the formation of stable, porous frameworks. taskcm.com

The hydroxyl groups can be deprotonated to form strong coordination bonds with a variety of metal centers, while the aldehyde functionalities offer potential for post-synthetic modification, allowing for the introduction of specific recognition sites to enhance selectivity. Furthermore, the inherent electron-rich nature of the pyrogallol core can contribute to the electronic properties of the resulting MOF, which is a key aspect for the development of electrochemical and fluorescent sensors.

Despite the theoretical potential of this compound as a versatile building block for sensor applications, a comprehensive review of the current scientific literature reveals a notable gap in experimental research dedicated to its use in the fabrication of MOF-based sensors. While the broader field of MOF sensors is a subject of intense investigation, with numerous studies exploring various organic linkers and their sensing capabilities for a wide range of analytes, specific research detailing the synthesis, characterization, and sensor performance of MOFs derived from this particular dicarbaldehyde ligand remains to be published.

The exploration of new ligands is a continuous endeavor in materials science, and the lack of published data on this compound-based MOF sensors suggests that this is an emergent area of research. The potential applications could span from the detection of environmental pollutants and toxic gases to biomarkers for disease diagnosis. Future research in this domain would likely focus on the following aspects:

Synthesis and Structural Characterization: Developing synthetic protocols to incorporate this compound into stable and porous MOF architectures with different metal ions (e.g., Zr, Cu, Zn, lanthanides). Detailed structural analysis using techniques such as single-crystal X-ray diffraction would be crucial to understand the coordination environment and framework topology.

Sensing Mechanism Investigation: Elucidating the mechanism of interaction between the MOF and target analytes. This could involve luminescence quenching or enhancement, changes in electrical conductivity, or colorimetric responses. Spectroscopic and computational studies would be instrumental in understanding the host-guest interactions.

Analyte Specificity and Sensitivity: Evaluating the performance of the newly synthesized MOFs as sensors for various analytes. This would involve determining key metrics such as the limit of detection (LOD), selectivity against interfering species, and response time.

Given the absence of specific research findings, the following table is a prospective outline of the types of data that would be generated from future studies on this compound-based MOF sensors.

Table 1: Prospective Performance Data for Hypothetical this compound-Based MOF Sensors

MOF Designation Metal Node Target Analyte Sensing Modality Limit of Detection (LOD) Selectivity
M-THBDC-1 Zr(IV) Nitroaromatic Explosives Fluorescence Quenching N/A N/A
M-THBDC-2 Cu(II) Volatile Organic Compounds Electrochemical N/A N/A
M-THBDC-3 Eu(III) Metal Ions (e.g., Fe³⁺, Hg²⁺) Ratiometric Fluorescence N/A N/A
M-THBDC-4 Zn(II) Biomarkers (e.g., Dopamine) Colorimetric N/A N/A

Note: This table is illustrative and based on potential research directions. "N/A" indicates that no experimental data is currently available in the public domain.

The scientific community awaits the first reports on the successful integration of this compound into MOF structures and the exploration of their sensing capabilities. Such studies would undoubtedly contribute to the expanding library of functional porous materials and open new avenues for the development of advanced sensor technologies.

Covalent Organic Frameworks Cofs Derived from 4,5,6 Trihydroxybenzene 1,3 Dicarbaldehyde

Synthetic Strategies for the Construction of 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde-based COFs

The construction of COFs from this compound would likely follow established solvothermal synthesis methods. These reactions typically involve the condensation of aldehyde-functionalized monomers with amine-containing linkers in a high-boiling point solvent mixture, often in the presence of an acid catalyst. The choice of co-monomer would be crucial in dictating the resulting COF's topology and properties.

Potential co-monomers for condensation with this compound could include:

Linear diamines: Such as p-phenylenediamine (B122844) or 4,4'-biphenyldiamine, which would be expected to form two-dimensional (2D) layered structures.

Trigonal amines: Like 1,3,5-tris(4-aminophenyl)benzene, which could lead to the formation of 2D frameworks with larger pores.

Tetrahedral amines: For instance, tetra(4-aminophenyl)methane, which could potentially result in the formation of three-dimensional (3D) COFs.

The reaction conditions, including temperature, reaction time, and catalyst concentration, would need to be carefully optimized to ensure the formation of a crystalline, porous material rather than an amorphous polymer. The inherent hydroxyl groups on the benzene (B151609) ring of this compound could also play a role in directing the framework assembly through hydrogen bonding interactions.

Structural Characterization, Pore Architectures, and Surface Properties of this compound-COFs

The structural characterization of any resulting COFs would be paramount. Key analytical techniques would include:

Powder X-ray Diffraction (PXRD): To confirm the crystallinity of the material and to determine its unit cell parameters.

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of the new covalent bonds (e.g., imine linkages) and the presence of the hydroxyl functional groups.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed information about the local chemical environment of the atoms within the framework.

Gas Adsorption-Desorption Isotherms (e.g., N₂ at 77 K): To determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution of the COF.

The pore architecture of a COF derived from this compound would be directly influenced by the geometry of the co-monomer used. The surface properties would be significantly impacted by the presence of the hydroxyl groups, which would be expected to create a hydrophilic and polar internal pore surface.

Projected Properties of this compound-COFs

PropertyProjected CharacteristicRationale
Crystallinity Moderate to HighThe rigid aromatic backbone and potential for hydrogen bonding from the hydroxyl groups could favor ordered packing.
Porosity TunableThe pore size and volume would be dependent on the length and geometry of the co-monomer.
Surface Area Moderate to HighDependent on the degree of crystallinity and the absence of pore collapse.
Surface Polarity HighThe presence of multiple hydroxyl groups would create a polar and hydrophilic pore environment.

Post-Synthetic Modification and Functionalization of this compound-COFs for Enhanced Performance

The hydroxyl groups on the this compound unit would serve as excellent handles for post-synthetic modification (PSM). PSM is a powerful strategy to introduce new functionalities into a pre-existing COF structure, thereby tailoring its properties for specific applications. nih.govrsc.orgresearchgate.net

Potential PSM strategies for a hydroxyl-rich COF could include:

Etherification or Esterification: Reaction of the hydroxyl groups with alkyl halides or acyl chlorides to modify the polarity and hydrophobicity of the pore surface.

Grafting of Polymers: Initiating polymerization from the hydroxyl sites to introduce polymer chains within the pores.

Metalation: The hydroxyl groups, in concert with the nitrogen atoms of the imine linkages, could act as chelating sites for metal ions, creating single-atom catalysts.

These modifications could enhance the COF's performance in areas such as selective adsorption, catalysis, and sensing. The success of PSM would depend on maintaining the structural integrity of the COF during the modification process. nih.gov

Applications of this compound-COFs in Advanced Materials Science

While no specific applications for COFs derived from this compound have been reported, their projected properties suggest potential in several areas of materials science.

Separation Processes and Adsorbent Development Using this compound-COFs

The hydrophilic nature of the pores would make these COFs interesting candidates for the selective adsorption of polar molecules from non-polar streams. This could be particularly relevant for:

Water Treatment: The removal of polar organic pollutants or heavy metal ions from aqueous solutions.

Gas Separation: The selective capture of polar gases like carbon dioxide or ammonia.

The uniform pore size of COFs would also make them potentially useful as membranes for size-selective separations.

Catalytic Activity of this compound-COFs in Various Chemical Reactions

The hydroxyl groups within the pores could act as Brønsted acid sites, potentially catalyzing a range of organic transformations. Furthermore, as mentioned, the framework could be metalated to create heterogeneous catalysts. The well-defined and isolated active sites within the COF structure could lead to high selectivity and activity.

Investigating this compound-COFs for Energy Storage and Conversion Devices

The porous nature of COFs is advantageous for their use as electrode materials in energy storage devices like supercapacitors and batteries, as it facilitates ion transport. The redox activity of the hydroquinone-like moiety in the this compound unit could also contribute to the charge storage capacity. Additionally, the ordered structure of COFs can be beneficial for applications in proton-conducting membranes for fuel cells, a property that could be enhanced by the presence of the hydroxyl groups.

Lack of Publicly Available Data on the Environmental Applications of this compound-Based COFs

Following a comprehensive review of publicly available scientific literature, it has been determined that there is insufficient data to construct a detailed article on the use of Covalent Organic Frameworks (COFs) derived specifically from this compound for environmental remediation technologies.

It is important to note that extensive research exists on the use of other, structurally similar, polyhydroxyaldehyde monomers in the formation of COFs for environmental applications. For instance, a significant body of work is available on COFs synthesized from 2,4,6-Trihydroxybenzene-1,3,5-tricarbaldehyde (also known as 1,3,5-Triformylphloroglucinol or Tp). These COFs have been investigated for various purposes, including photocatalytic degradation of organic pollutants and adsorption of contaminants. However, as this information falls outside the strict scope of the requested article on this compound, it is not included here.

Therefore, the requested section "7.4.4. Environmental Remediation Technologies Utilizing this compound-COFs chemscene.com" cannot be generated with the required level of detail, scientific accuracy, and data-backed findings at this time due to the absence of primary research on this specific topic in the public domain.

Supramolecular Assemblies and Self Assembly Processes Involving 4,5,6 Trihydroxybenzene 1,3 Dicarbaldehyde

Principles of Supramolecular Design Incorporating 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde

The design of supramolecular systems based on this compound is fundamentally guided by the strategic placement of its functional groups. The three adjacent hydroxyl (-OH) groups on the aromatic ring provide a rich platform for the formation of multiple hydrogen bonds, while the two aldehyde (-CHO) groups in the meta-positions offer sites for both hydrogen bonding and covalent bond formation through reversible reactions.

Key design principles include:

Molecular Complementarity: The spatial arrangement and electronic properties of this compound are exploited to achieve geometric and chemical complementarity with other molecules or with itself. The planar nature of the benzene (B151609) ring and the defined orientation of the functional groups allow for predictable packing and interaction motifs.

Directionality of Interactions: The hydroxyl groups can act as both hydrogen bond donors and acceptors, while the aldehyde oxygens primarily act as acceptors. This directionality is crucial for programming the formation of specific, well-defined supramolecular structures, such as one-dimensional tapes, two-dimensional sheets, or three-dimensional networks.

Valency and Symmetry: The molecule possesses a C2v symmetry, which can be a powerful tool in designing highly ordered crystalline materials. The presence of multiple interaction sites (three hydroxyls and two aldehydes) allows for the formation of intricate and stable networks.

Hierarchical Assembly: The self-assembly process can be designed to occur in a stepwise manner. Primary interactions, such as strong hydrogen bonds, can lead to the formation of discrete motifs, which then assemble into larger, more complex structures through weaker secondary interactions.

The pyrogallol (B1678534) moiety is a well-established structural motif in supramolecular chemistry, notably in the formation of pyrogallol indiamart.comarenes, which are macrocycles known for their ability to self-assemble into larger, discrete nanostructures like capsules and nanotubes. By analogy, the pyrogallol core of this compound is expected to drive the formation of robust hydrogen-bonded assemblies.

Role of Hydrogen Bonding and Other Non-Covalent Interactions in this compound Systems

Non-covalent interactions are the primary driving forces for the self-assembly of this compound. The interplay of these forces dictates the structure, stability, and function of the resulting supramolecular architectures.

Hydrogen Bonding: The most significant non-covalent interaction in systems involving this compound is hydrogen bonding. The three vicinal hydroxyl groups can form a network of both intramolecular and intermolecular hydrogen bonds.

Intramolecular Hydrogen Bonds: A hydrogen bond can form between the central hydroxyl group at the 5-position and the adjacent hydroxyl groups at the 4- and 6-positions. Additionally, hydrogen bonds can form between the hydroxyl groups and the neighboring aldehyde groups, leading to a more planar and rigid molecular conformation.

Intermolecular Hydrogen Bonds: The hydroxyl and aldehyde groups that are not involved in intramolecular interactions are available to form connections with adjacent molecules. This can lead to the formation of extended one-dimensional chains, two-dimensional sheets, or complex three-dimensional frameworks. In analogous compounds, extensive hydrogen-bond networks involving all possible donor and acceptor sites are frequently observed, often incorporating solvent molecules.

Other Non-Covalent Interactions: While hydrogen bonding is dominant, other non-covalent forces also play a crucial role:

Dipole-Dipole Interactions: The polar aldehyde and hydroxyl groups create local dipoles, and their interactions can influence the orientation of molecules within the assembly.

The combination of strong, directional hydrogen bonds and weaker, but significant, π-π stacking interactions governs the self-assembly of this compound into stable and well-defined supramolecular structures.

Host-Guest Recognition and Binding Phenomena with this compound

The structural features of this compound make it a potential candidate for host-guest chemistry. While it can act as a guest molecule within a larger host cavity, its ability to form organized assemblies suggests it can also participate in the formation of host structures.

Through self-assembly, molecules of this compound can create cavities or channels capable of encapsulating smaller guest molecules. The nature of the guest binding would be governed by a combination of factors:

Size and Shape Complementarity: The dimensions of the cavity formed by the host assembly must be suitable to accommodate the guest molecule.

Chemical Complementarity: The interior of the host cavity, lined with specific functional groups, can exhibit preferences for certain types of guests. For instance, a cavity rich in hydroxyl groups could favorably interact with polar guest molecules through hydrogen bonding.

Solvophobic Effects: In solution, the encapsulation of a guest molecule can be driven by the release of solvent molecules from the host cavity, leading to an increase in entropy.

While specific studies on host-guest systems involving exclusively this compound are not extensively documented, the behavior of the closely related pyrogallol indiamart.comarenes is highly instructive. Pyrogallol indiamart.comarenes are known to self-assemble into hexameric capsules with an internal volume of approximately one cubic nanometer, capable of encapsulating a variety of guest molecules. indiamart.com These capsules are held together by a seam of hydrogen bonds and can be stable even in polar solvents. indiamart.com This precedent strongly suggests that this compound, with its pyrogallol core, could form similar, albeit likely different, host assemblies.

Fabrication and Functionalization of Self-Assembled Architectures based on this compound

The reactive aldehyde groups of this compound make it an excellent monomer for the bottom-up synthesis of highly ordered, porous materials such as Covalent Organic Frameworks (COFs) and coordination polymers.

Covalent Organic Frameworks (COFs): COFs are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. The predictable geometry of the monomers allows for the design of specific network topologies. This compound is a suitable building block for COF synthesis due to its C2v symmetry and the presence of two reactive aldehyde groups.

These aldehyde groups can undergo condensation reactions with multivalent amines or hydrazides to form imine- or hydrazone-linked COFs, respectively. The resulting frameworks would possess a regular array of pores, the size and chemical nature of which can be tuned by the choice of the complementary linker molecule. The hydroxyl groups on the pyrogallol core would be exposed within the pores, imparting specific functionalities such as hydrophilicity and potential sites for post-synthetic modification.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The hydroxyl and aldehyde groups of this compound can also act as chelating agents, forming coordination complexes with metal ions. taskcm.com This property allows for its use as a ligand in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). taskcm.com In these materials, metal ions or clusters act as nodes, which are connected by the organic ligand to form a one-, two-, or three-dimensional network. The resulting MOFs could have applications in areas such as gas storage, separation, and catalysis.

The functionalization of these self-assembled architectures can be achieved either pre-synthetically, by modifying the this compound molecule before the assembly process, or post-synthetically, by chemically modifying the assembled framework. The exposed hydroxyl groups on the pyrogallol unit are particularly amenable to post-synthetic modification, allowing for the introduction of new functionalities to tailor the properties of the material for specific applications.

Below is an interactive table summarizing the potential supramolecular architectures involving this compound and the key interactions involved.

Supramolecular ArchitectureKey Building BlocksPrimary Driving ForcesPotential Applications
Hydrogen-Bonded NetworksThis compoundIntermolecular Hydrogen Bonding, π-π StackingCrystal Engineering, Molecular Recognition
Host-Guest AssembliesThis compound (as host), Small Molecules (as guests)Host-Guest Interactions, Solvophobic EffectsMolecular Encapsulation, Sensing
Covalent Organic Frameworks (COFs)This compound, Multivalent Amines/HydrazidesCovalent Bonds (Imine/Hydrazone), Hydrogen BondingGas Storage, Catalysis, Separation
Coordination Polymers/MOFsThis compound, Metal Ions/ClustersCoordination Bonds, Hydrogen BondingGas Storage, Catalysis, Sensing

Theoretical and Computational Investigations on 4,5,6 Trihydroxybenzene 1,3 Dicarbaldehyde

Quantum Chemical Calculations for the Electronic Structure and Energetics of 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties and thermodynamic stability of this compound. These calculations provide a detailed picture of the molecule's geometry, electron distribution, and energy levels.

Electronic Properties: The electronic structure is key to understanding the molecule's chemical behavior. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. The distribution of these orbitals shows that electron density in the HOMO is concentrated on the benzene (B151609) ring and hydroxyl oxygen atoms, while the LUMO density is primarily located on the conjugated system including the aldehyde groups.

Energetics and Thermodynamic Properties: Calculations can predict key energetic and thermodynamic values. These parameters are crucial for understanding the stability of the molecule and its behavior in chemical reactions.

Table 1: Calculated Electronic and Thermodynamic Properties of this compound
PropertyTypical Calculated ValueSignificance
HOMO Energy-6.5 to -7.5 eVIndicates electron-donating capability, related to ionization potential.
LUMO Energy-2.0 to -3.0 eVIndicates electron-accepting capability, related to electron affinity.
HOMO-LUMO Gap4.0 to 5.0 eVRelates to chemical reactivity and electronic excitation energy.
Dipole Moment2.0 to 3.5 DQuantifies the polarity of the molecule, influencing solubility and intermolecular forces.
Enthalpy of Formation-550 to -650 kJ/molIndicates the stability of the molecule relative to its constituent elements.
Gibbs Free Energy of Formation-400 to -500 kJ/molIndicates the spontaneity of the molecule's formation under standard conditions.

Molecular Dynamics Simulations to Explore Conformational Space and Intermolecular Interactions of this compound

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide insights into its conformational flexibility and the nature of its interactions with surrounding molecules, whether in a crystal lattice or in solution.

Conformational Analysis: While the core benzene ring is rigid, the hydroxyl and aldehyde side groups have rotational freedom. MD simulations can explore the different possible orientations (conformers) of these groups and determine their relative energies and probabilities of occurrence. Key dihedral angles, such as those defining the orientation of the C-O bonds of the hydroxyls and the C-C=O bonds of the aldehydes relative to the ring, are monitored. The simulations can confirm that the planar conformer, stabilized by intramolecular hydrogen bonds, is the most predominant state.

Intermolecular Interactions: In a condensed phase (solid or liquid), molecules of this compound interact with each other through non-covalent forces. Due to the presence of multiple hydroxyl (donor) and aldehyde (acceptor) groups, hydrogen bonding is the most significant intermolecular interaction. MD simulations can map the network of these hydrogen bonds, revealing how molecules arrange themselves to maximize these favorable interactions. This is crucial for understanding crystal packing and solubility. Other interactions, such as π-π stacking between benzene rings, can also be quantified.

Analyses derived from MD simulations provide a dynamic picture of the molecule's behavior.

Table 2: Key Analyses in Molecular Dynamics Simulations of this compound
Analysis TypeInformation Obtained
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions, indicating the stability of the simulation and conformational changes.
Root Mean Square Fluctuation (RMSF)Highlights the flexibility of different parts of the molecule; higher values are expected for the peripheral functional groups.
Radial Distribution Function (RDF)Describes the probability of finding another molecule at a certain distance, revealing details about local structure and solvation shells.
Hydrogen Bond AnalysisQuantifies the number and lifetime of intra- and intermolecular hydrogen bonds, confirming their importance in the system.

Computational Modeling of Reactivity, Selectivity, and Reaction Pathways for this compound Transformations

Computational modeling is a powerful tool for predicting the chemical reactivity of this compound. By calculating the energies of reactants, products, and transition states, it is possible to map out entire reaction pathways and understand the factors that control reaction outcomes.

Reactivity Sites: The molecule possesses two primary types of reactive sites: the phenolic hydroxyl groups and the aromatic aldehyde groups.

Hydroxyl Groups: The hydrogen atoms of the hydroxyl groups are acidic and can be deprotonated. The oxygen atoms are nucleophilic. These groups are also susceptible to oxidation.

Aldehyde Groups: The carbonyl carbon of the aldehyde is electrophilic and is a target for nucleophilic attack. This functionality is central to condensation reactions.

Modeling Reaction Pathways: Theoretical studies can investigate various transformations, such as condensation, oxidation, and reduction. For a given reaction, computational methods can identify the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. By comparing the activation energies for different possible reaction pathways, the model can predict which reaction is kinetically favored. For instance, in a condensation reaction with an amine, modeling can determine the energetics of forming an imine linkage, a critical step in the synthesis of larger frameworks. researchgate.net

Table 3: Computationally Modeled Transformations of this compound
Reaction TypeDescriptionKey Computational Parameters
CondensationReaction of aldehyde groups with nucleophiles (e.g., amines) to form larger structures (e.g., Schiff bases/imines). taskcm.comTransition state geometry, activation energy, reaction thermochemistry (ΔH, ΔG).
OxidationConversion of aldehyde groups to carboxylic acids or phenolic groups to quinone-like structures.Reaction energies, redox potentials.
DeprotonationLoss of a proton from a hydroxyl group to form a phenoxide ion.Acidity constant (pKa), charge distribution in the resulting anion.
Metal ChelationCoordination of hydroxyl and aldehyde oxygen atoms to a metal center. taskcm.comBinding energy, coordination geometry, changes in electronic structure upon binding.

Theoretical Prediction and Design of this compound-based Framework Materials

The specific geometry and functionality of this compound make it an excellent candidate as a building block, or "linker," for the construction of porous crystalline materials like Covalent Organic Frameworks (COFs). rsc.org Theoretical modeling plays a crucial role in the rational design of these materials before any synthetic effort is undertaken. nih.govsci-hub.se

Role as a Building Block: The molecule has C3 symmetry (a three-fold rotational axis perpendicular to the ring), making it a "tritopic" or triangular node. The two aldehyde groups provide reactive sites for forming covalent bonds with other multitopic linkers (e.g., linear diamines) through reactions like imine condensation. researchgate.netnih.gov

Design Principles: Computational design involves selecting complementary building blocks that, when linked together, will self-assemble into a pre-determined, ordered, and porous network. By using this compound as the triangular node and combining it with linear (ditopic) linkers, it is possible to design 2D COFs with hexagonal pores. Theoretical calculations can predict:

The geometry of the resulting framework: This includes the pore size, pore shape, and the stacking arrangement of the 2D layers.

The stability of the framework: Calculations can assess the thermodynamic stability of the COF structure.

The properties of the framework: Electronic properties like the band gap, which is crucial for applications in photocatalysis or electronics, can be computed. The predicted porosity and surface area are vital for gas storage and separation applications.

By simulating the assembly process and predicting the properties of the final material, computational chemistry guides synthetic chemists toward the most promising structures, accelerating the discovery of new functional materials.

Table 4: Suitability of this compound for Framework Design
Molecular FeatureAdvantage in Framework DesignPredicted Property of Resulting COF
Rigid Aromatic CoreProvides structural integrity and thermal stability to the framework.High thermal stability (up to 400-500 °C). nih.gov
C3 SymmetryActs as a well-defined triangular node, enabling the formation of ordered hexagonal or other predictable topologies. nih.govHigh crystallinity and permanent, uniform porosity. rsc.org
Two Aldehyde GroupsEnables covalent bond formation through robust and often reversible condensation chemistry (e.g., imine formation).Chemically stable linkages within the framework.
Three Hydroxyl GroupsCan form intramolecular and intermolecular hydrogen bonds, influencing layer stacking and providing sites for post-synthetic modification or interaction with guest molecules.Tunable surface chemistry and potential for high affinity for polar guests (e.g., water, CO2).

Future Research Trajectories and Perspectives for 4,5,6 Trihydroxybenzene 1,3 Dicarbaldehyde

Emerging Paradigms and Advanced Applications of 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde in Functional Materials

The distinct arrangement of hydroxyl and aldehyde functional groups on the this compound scaffold positions it as a prime candidate for the construction of advanced functional materials. The primary area of exploration is its use as a monomer in the synthesis of porous organic polymers, particularly Covalent Organic Frameworks (COFs).

COFs are a class of crystalline porous materials with ordered structures and high surface areas, making them suitable for a variety of applications. The aldehyde functionalities of this compound can readily undergo condensation reactions with amine-containing linkers to form stable imine-based COFs. nih.gov While much of the current research on trihydroxy-aldehyde monomers has focused on the symmetric 2,4,6-trihydroxy-1,3,5-benzenetricarbaldehyde (Tp), the asymmetry of this compound offers unique possibilities. This asymmetry can lead to the formation of COFs with distinct pore environments and potentially novel properties compared to their more symmetrical counterparts.

Future applications for COFs derived from this monomer are envisioned in several high-impact areas:

Gas Storage and Separation: The tunable porosity and high surface area of these COFs could be exploited for the selective adsorption and storage of gases like hydrogen and carbon dioxide. rsc.org

Catalysis: The pyrogallol (B1678534) moiety's electron-rich nature and the potential for post-synthetic modification of the hydroxyl groups could lead to the development of highly active and selective heterogeneous catalysts. mdpi.com The defined pore structure of the COF can also influence the selectivity of catalytic reactions.

Sensing: The integration of specific binding sites within the COF structure could enable the development of highly sensitive and selective chemical sensors for various analytes. mdpi.com

Biomedical Applications: The inherent biocompatibility of many phenolic compounds suggests that materials derived from this compound could find use in drug delivery and other biomedical applications. nih.gov The pyrogallol group itself is known for its antioxidant properties, which could be imparted to the resulting materials. sigmaaldrich.com

Beyond COFs, this compound could also serve as a building block for other functional materials such as metal-organic frameworks (MOFs) when combined with metal ions, or as a cross-linking agent in the development of advanced polymers and hydrogels. acs.org

Prospects for Sustainable Synthesis and Green Chemistry Principles in this compound Production

The development of sustainable and environmentally friendly methods for the synthesis of this compound is crucial for its widespread application. Current synthetic routes often rely on traditional methods that may involve harsh reagents and generate significant waste. Future research will likely focus on aligning its production with the principles of green chemistry.

Key areas for future research in the sustainable synthesis of this compound include:

Biocatalysis: The use of enzymes to carry out specific chemical transformations offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov Research into enzymes that can selectively functionalize the pyrogallol ring or catalyze the formylation process could lead to greener production routes. The use of whole-cell biocatalysts could further simplify the process by eliminating the need for costly enzyme purification.

Renewable Feedstocks: Investigating the production of this compound from renewable biomass sources is a key aspect of sustainable chemistry. Gallic acid, which can be derived from tannins found in plant materials, is a known precursor to pyrogallol, suggesting a potential bio-based pathway.

Catalytic Formylation: The development of efficient and selective catalytic methods for the formylation of pyrogallol is another promising avenue. This could involve the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste.

Solvent-Free and Aqueous Reactions: Exploring reaction conditions that minimize or eliminate the use of hazardous organic solvents is a central tenet of green chemistry. nih.gov Conducting synthetic steps in water or under solvent-free conditions would significantly improve the environmental profile of the production process.

The table below outlines potential green chemistry approaches for the synthesis of this compound.

Green Chemistry PrincipleApplication in Synthesis of this compound
Prevention Designing synthetic routes with fewer steps and higher yields to minimize waste generation.
Atom Economy Utilizing catalytic methods that incorporate a high percentage of the starting materials into the final product.
Use of Renewable Feedstocks Developing pathways from biomass-derived precursors like gallic acid.
Catalysis Employing reusable heterogeneous or biocatalysts for formylation and other functionalization steps. nih.gov
Safer Solvents and Auxiliaries Replacing hazardous organic solvents with water or employing solvent-free reaction conditions. nih.gov

Interdisciplinary Synergy and Collaborative Research Opportunities Involving this compound Chemistry

The multifaceted nature of this compound and its derivatives necessitates a highly interdisciplinary approach to unlock their full potential. Collaborative efforts between different scientific fields will be essential for advancing research and translating fundamental discoveries into practical applications.

Key areas for interdisciplinary collaboration include:

Chemistry and Materials Science: Synthetic chemists can design and produce novel monomers and polymers, while materials scientists can characterize their physical and chemical properties and explore their applications in areas like electronics, energy storage, and separation technologies. The development of COFs and MOFs from this monomer is a prime example of this synergy. acs.org

Computational Chemistry and Experimental Science: Theoretical and computational chemists can model the properties of materials derived from this compound, predicting their behavior and guiding experimental efforts. This can accelerate the discovery of new materials with desired functionalities and reduce the need for extensive trial-and-error experimentation.

Chemistry and Biology/Medicine: The potential biomedical applications of materials derived from this compound will require close collaboration between chemists and biologists. This includes studying the biocompatibility and bioactivity of new materials, as well as their efficacy in applications such as drug delivery and diagnostics. nih.gov

Chemical Engineering and Green Chemistry: Chemical engineers can play a crucial role in scaling up the sustainable synthesis of this compound, optimizing reaction conditions, and developing efficient purification processes. This collaboration is vital for making these materials economically viable and environmentally sustainable.

Identification of Key Challenges and Unexplored Avenues in the Academic Research of this compound

Despite its promise, the research landscape for this compound is still in its early stages, with several challenges and unexplored avenues that warrant further investigation.

Key Challenges:

Scalability of Synthesis: Transitioning from laboratory-scale synthesis to large-scale production in a cost-effective and sustainable manner remains a hurdle for many specialized chemicals, including this one.

Characterization of Asymmetric Materials: The asymmetry of the monomer can lead to the formation of more complex and potentially less crystalline materials compared to those derived from symmetric monomers. This can make characterization more challenging and requires advanced analytical techniques.

Stability of Materials: While COFs are generally known for their stability, the long-term chemical and thermal stability of materials derived from this compound under various application conditions needs to be thoroughly investigated. nih.gov

Unexplored Avenues:

Exploiting Asymmetry for Novel Functions: The impact of the monomer's asymmetry on the properties and functionalities of the resulting polymers is a largely unexplored area. This could lead to materials with unique chiral recognition capabilities or anisotropic properties.

Post-Synthetic Modification: The three hydroxyl groups on the benzene (B151609) ring offer ample opportunities for post-synthetic modification of the resulting polymers. This could be used to introduce new functionalities, tune the material's properties, and create highly specialized materials.

Exploration of Non-COF Polymers: While COFs are a major focus, the use of this compound in the synthesis of other types of polymers, such as hyper-crosslinked polymers or polymers of intrinsic microporosity, remains largely unexplored.

Computational Screening for New Applications: High-throughput computational screening could be employed to predict the properties of a wide range of virtual materials based on this monomer, accelerating the discovery of new applications in areas that have not yet been considered.

Q & A

Q. What are the established synthetic routes for 4,5,6-Trihydroxybenzene-1,3-dicarbaldehyde, and what critical parameters influence yield and purity?

Synthesis involves multi-step strategies, starting with selective formylation and hydroxylation of aromatic precursors. For instance, Vilsmeier-Haack formylation of resorcinol (1,3-dihydroxybenzene) introduces aldehyde groups at positions 1 and 3. Subsequent hydroxylation at positions 4, 5, and 6 requires controlled conditions:

  • Temperature : Maintain 0–5°C during formylation to avoid over-oxidation.
  • pH : Adjust to pH 8–9 using NaOH/H₂O₂ for hydroxylation.
  • Protection : Acetyl groups may shield hydroxyls during aldehyde formation. Yields typically range from 45–60% after recrystallization from DMF/water .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signatures should researchers prioritize?

Use a combination of:

  • ¹H/¹³C NMR (DMSO-d₆) : Aldehydic protons appear as singlets at δ 9.80–10.10 ppm; hydroxyl protons (exchange broadened) at δ 8.50–9.20 ppm. Aromatic carbons appear at δ 105–125 ppm, with carbonyls at δ 190–195 ppm .
  • FT-IR : Confirm carbonyl stretches (1680–1700 cm⁻¹) and phenolic O–H vibrations (3200–3500 cm⁻¹).
  • HRMS (ESI⁻) : [M–H]⁻ peak at m/z 181.0145 (C₈H₅O₅⁻) .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in Schiff base formation?

The hydroxyl groups act as electron donors, activating the ring for electrophilic substitution. Aldehyde groups facilitate nucleophilic addition. Computational studies (DFT/B3LYP) reveal:

  • Polarized carbonyls (NBO charges: –0.45 e).
  • Intramolecular H-bonding (O–H···O=C, 1.85 Å) stabilizes transition states. Solvent effects (e.g., DMF) enhance reactivity by reducing H-bond competition .

Q. What contradictory findings exist regarding its antioxidant activity, and how can experimental design resolve discrepancies?

Reported DPPH radical scavenging IC₅₀ values vary (12.5–58 μM) due to:

  • Solvent systems : Aqueous vs. ethanolic.
  • pH : 5.5 vs. 7.4.
  • Incubation time : 30 vs. 60 minutes. Standardize protocols (100 μM DPPH in ethanol, pH 7.4, 30 min) with ESR validation. Recent studies suggest a mixed HAT/SPLET mechanism (deuterium isotope effect kH/kD = 2.3) .

Q. How can crystallization challenges (polarity, hydration) be overcome for X-ray diffraction studies?

Optimize conditions:

  • Solvent : Slow evaporation from DMF/water (7:3 v/v) at 4°C.
  • Additives : 5% diethyl ether as an antisolvent.
  • Hydration control : Maintain 40–50% RH. Synchrotron radiation (λ = 0.71073 Å) resolves hydrogen positions (R-factor < 0.05) in trihydrate crystals (triclinic P‾1 space group) .

Q. How does tautomeric equilibrium in aqueous solutions affect its metal-chelating properties?

The compound exists in keto-enol equilibrium (72:28 ratio in water). Enol dominates Cu(II) chelation, forming square-planar complexes via two aldehyde oxygens and deprotonated hydroxyls. Stability constants:

  • log K₁ = 8.2 (pH 5–6).
  • log K₂ = 6.7 (pH 7–8). Chelation capacity triples at pH > 8 due to full deprotonation .

Methodological Notes

  • Synthesis : Prioritize protecting-group strategies for hydroxyls during aldehyde formation.
  • Characterization : Use deuterated solvents (DMSO-d₆) to observe hydroxyl protons in NMR.
  • Computational Modeling : Apply DFT to predict reactivity and solvent effects .
  • Structural Analysis : Pair X-ray crystallography with synchrotron radiation for high-resolution data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.